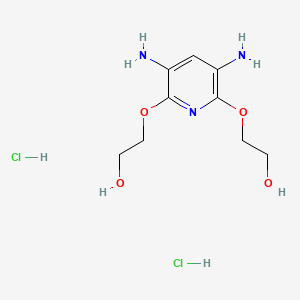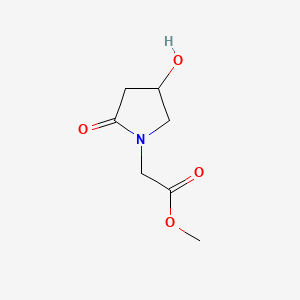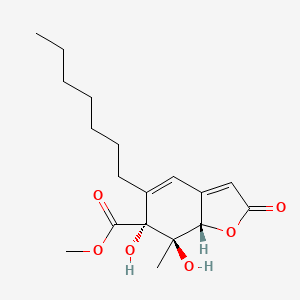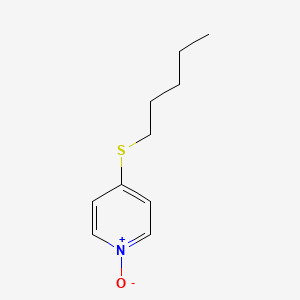
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Spectroscopic Characteristics and Crystal Structure Analysis
The study by Galić, Matković-Čalogović, and Cimerman (2000) focuses on the structural and spectroscopic characteristics of a related Schiff base compound. This work is significant in understanding the properties and potential applications of similar pyridine derivatives in material science and chemistry (Galić, Matković-Čalogović, & Cimerman, 2000).
Analgesic Activity of Derivatives
Kulakov et al. (2017) explored the synthesis of derivatives of a similar compound, which exhibited superior in vivo analgesic activity compared to standard drugs. This suggests potential pharmaceutical applications (Kulakov et al., 2017).
Corrosion Inhibition
Ergun, Yüzer, and Emregül (2008) investigated the inhibitory effect of a pyridine derivative on steel corrosion, finding it to be an efficient inhibitor. This implies applications in materials science, especially in corrosion prevention (Ergun, Yüzer, & Emregül, 2008).
Self-Assembly and Fluorescence Response
Tresca et al. (2016) reported on a bis(sulfonamide) receptor based on a similar scaffold forming dimers with water and halides, indicating potential in the development of chemical sensors (Tresca et al., 2016).
Quantum Chemical Studies on Corrosion Inhibition
Elmsellem et al. (2014) conducted quantum chemical studies on pyridine derivatives, including their corrosion inhibitive properties on steel. This research provides insights into the molecular basis of corrosion inhibition (Elmsellem et al., 2014).
Synthesis and Antimicrobial Activity
Research by Rusnac et al. (2020) on the synthesis of compounds from a condensation reaction involving similar pyridine structures revealed moderate antifungal activity, suggesting applications in antimicrobial drug development (Rusnac et al., 2020).
Fluorescent Chemosensor Development
Guo, Qian, and Jia (2004) created a fluorescent chemosensor using a receptor derived from a similar pyridine compound, showing potential in sensitive detection applications (Guo, Qian, & Jia, 2004).
Development of Polyimides
Wang et al. (2006) synthesized novel polyimides from a dianhydride monomer related to the target compound, indicating applications in the development of new materials with improved thermal and mechanical properties (Wang et al., 2006).
properties
IUPAC Name |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDSKXBGFNFIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234956 |
Source


|
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85679-72-7 |
Source


|
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)






![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)